![molecular formula C7H4Cl3N3 B13478038 4,6-dichloro-2-(chloromethyl)-1H-imidazo[4,5-c]pyridine CAS No. 2644062-08-6](/img/structure/B13478038.png)
4,6-dichloro-2-(chloromethyl)-1H-imidazo[4,5-c]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,6-Dichloro-2-(chloromethyl)-1H-imidazo[4,5-c]pyridine is a heterocyclic compound that features a fused imidazole and pyridine ring system. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of multiple chlorine atoms and a chloromethyl group makes it a versatile intermediate for further chemical modifications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-dichloro-2-(chloromethyl)-1H-imidazo[4,5-c]pyridine typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chloromethyl-4,6-dichloropyrimidine with an imidazole derivative in the presence of a base such as sodium methoxide . The reaction is usually carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the fused ring system.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.
Análisis De Reacciones Químicas
Types of Reactions
4,6-Dichloro-2-(chloromethyl)-1H-imidazo[4,5-c]pyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms and the chloromethyl group can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions like Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide, potassium thiolate, and amines are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield 4,6-diamino-2-(chloromethyl)-1H-imidazo[4,5-c]pyridine .
Aplicaciones Científicas De Investigación
4,6-Dichloro-2-(chloromethyl)-1H-imidazo[4,5-c]pyridine has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antiviral, and antibacterial activities.
Materials Science: The compound can be used in the development of advanced materials, including polymers and nanomaterials.
Biological Studies: It is used in the study of enzyme inhibitors and receptor modulators, contributing to the understanding of biological pathways.
Mecanismo De Acción
The mechanism of action of 4,6-dichloro-2-(chloromethyl)-1H-imidazo[4,5-c]pyridine involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors by binding to their active sites. This binding can block the normal function of the enzyme or receptor, leading to therapeutic effects such as inhibition of cancer cell proliferation or viral replication .
Comparación Con Compuestos Similares
Similar Compounds
4,6-Dichloro-2-methylthiopyrimidine: Similar in structure but with a methylthio group instead of a chloromethyl group.
2-Chloromethyl-4,6-dichloropyrimidine: A precursor in the synthesis of 4,6-dichloro-2-(chloromethyl)-1H-imidazo[4,5-c]pyridine.
Uniqueness
This compound is unique due to its fused imidazole-pyridine ring system, which imparts distinct chemical properties and reactivity
Propiedades
Número CAS |
2644062-08-6 |
|---|---|
Fórmula molecular |
C7H4Cl3N3 |
Peso molecular |
236.5 g/mol |
Nombre IUPAC |
4,6-dichloro-2-(chloromethyl)-1H-imidazo[4,5-c]pyridine |
InChI |
InChI=1S/C7H4Cl3N3/c8-2-5-11-3-1-4(9)12-7(10)6(3)13-5/h1H,2H2,(H,11,13) |
Clave InChI |
CZIYRYXNISATIB-UHFFFAOYSA-N |
SMILES canónico |
C1=C2C(=C(N=C1Cl)Cl)N=C(N2)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


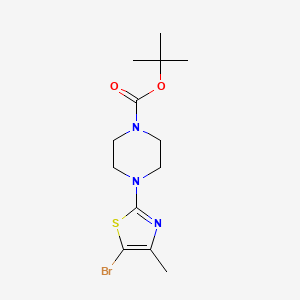
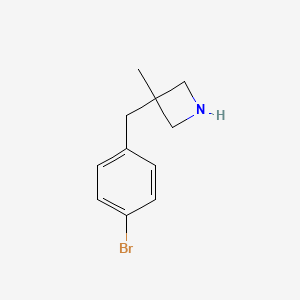

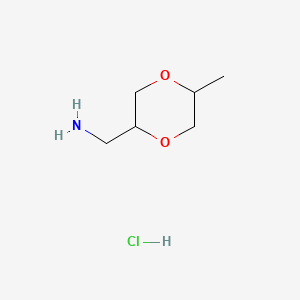
![Ethyl 5-isopropyl-1,6-dioxaspiro[2.5]octane-2-carboxylate](/img/structure/B13478001.png)

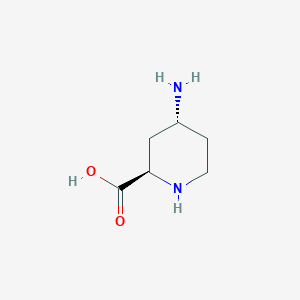


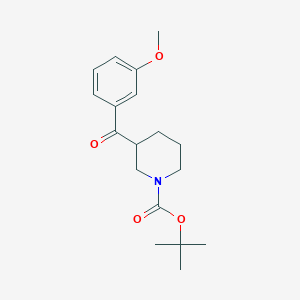
![2-{1-[2-(1H-imidazol-1-yl)ethyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine](/img/structure/B13478018.png)
![2-[5-(2,3-dimethoxyphenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B13478020.png)
![Prop-2-en-1-one, 1-(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)-](/img/structure/B13478027.png)
![1,3-dibromo-5H,6H,7H-pyrrolo[1,2-c]imidazole](/img/structure/B13478033.png)
